molecular formula C10H8N2O2S B8503279 (6-Methoxypyridin-3-yl)(thiazol-5-yl)methanone

(6-Methoxypyridin-3-yl)(thiazol-5-yl)methanone

Cat. No.: B8503279
M. Wt: 220.25 g/mol
InChI Key: IMLJLPQCXGVARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methoxypyridin-3-yl)(thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C10H8N2O2S and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

(6-methoxypyridin-3-yl)-(1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C10H8N2O2S/c1-14-9-3-2-7(4-12-9)10(13)8-5-11-6-15-8/h2-6H,1H3

InChI Key

IMLJLPQCXGVARU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=CN=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A n-BuLi solution (1.89 mL, 3.03 mmol, 1.6 M solution in hexane) was slowly added to a −78° C. solution of 5-bromo-2-methoxypyridine (0.392 mL, 3.03 mmol) in dry THF (10 mL). After addition, stirring was continued for an additional 40 minutes and N-methoxy-N-methylthiazole-5-carboxamide (0.600 g, 3.48 mmol, Intermediate 11: step a) dissolved in THF (10 mL) was slowly added. The mixture was stirred at −78° C. for 10 minutes then warmed to 0° C. and stirred for 1 hour. The cold solution was quenched with saturated aqueous NH4Cl and warmed to room temperature. H2O was added and layers were separated. The aqueous layer was extracted with EtOAc (3×) and the combined organic extracts washed with brine, dried (Na2SO4), filtered, evaporated in vacuo, preabsorbed onto silica gel and chromatographed (CH2Cl2/EtOAc) to provide product. The pure white solid title compound was precipitated from MeOH, filtered and dried under reduced pressure.
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
0.392 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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